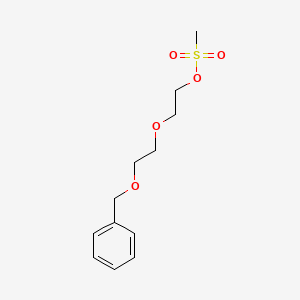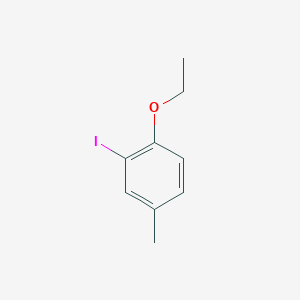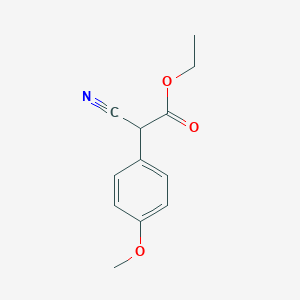
3-(Azepan-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(Azepan-1-yl)-3-oxopropanenitrile is an organic compound with the CAS Number: 937-51-9 . It has a molecular weight of 152.24 and is typically in liquid form . The compound is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 3-(Azepan-1-yl)-3-oxopropanenitrile is 1S/C9H16N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-5,7-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(Azepan-1-yl)-3-oxopropanenitrile is a liquid at room temperature . It has a molecular weight of 152.24 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(Azepan-1-yl)-3-oxopropanenitrile and its derivatives demonstrate significant utility in the synthesis of various heterocyclic compounds. A review highlighted the synthesis of different heterocyclic compounds derived from this chemical, emphasizing its reactivity and synthetic importance as precursors for heterocyclic compounds (Fadda et al., 2014). Similarly, the compound's ability to participate in Rhodium-catalyzed oxidative annulation reactions with internal alkynes has been developed, leading to substituted carbazoles and fused carbazoles, some of which exhibit intense fluorescence in solid state (Zhou, Li, & Wang, 2017).
Pharmaceutical Research
Azepane derivatives, including 3-(Azepan-1-yl)-3-oxopropanenitrile, have shown a variety of pharmacological properties. Their structural diversity makes them useful for discovering new therapeutic agents. Over 20 azepane-based drugs have been FDA approved, treating various diseases. Research focuses on developing less toxic, low-cost, and highly active azepane-containing analogs (Zha et al., 2019). The synthesis of azepanedione oximes from azepan-2-ones and 1-benzylazepan-2-ones highlights the compound's versatility in creating pharmacologically interesting derivatives (El From, Péra, Leclerc, & Pitta, 2003).
Safety and Hazards
The compound has been classified with the GHS06 pictogram, indicating that it is toxic . Hazard statements associated with the compound include H301, H312, H315, H319, H332, and H335 . These codes indicate hazards related to toxicity if swallowed, skin contact, eye irritation, and respiratory irritation .
Mécanisme D'action
Target of Action
A structurally similar compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, has been shown to target the3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that 3-(azepan-1-yl)-3-oxopropanenitrile may interact with its target enzyme to influence trna maturation in mitochondria .
Biochemical Pathways
Given the potential target enzyme’s role in mitochondrial trna maturation, it is plausible that the compound could impact theprotein synthesis pathway in mitochondria .
Result of Action
Given the potential target’s role in mitochondrial tRNA maturation, it can be hypothesized that the compound may influence mitochondrial protein synthesis .
Propriétés
IUPAC Name |
3-(azepan-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYTYZQYOWZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



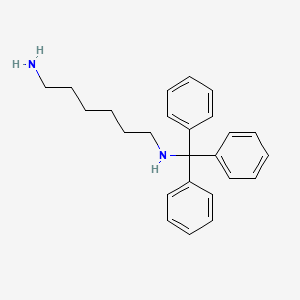
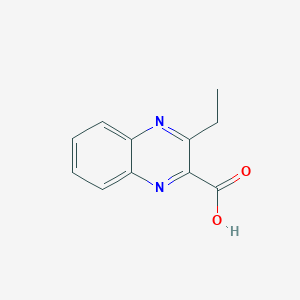
![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)
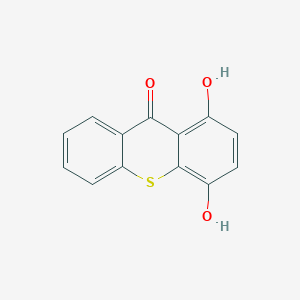
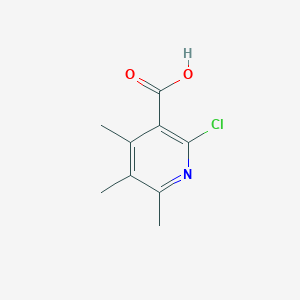
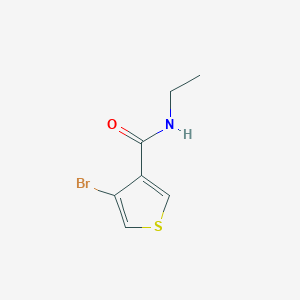
![Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B3104811.png)

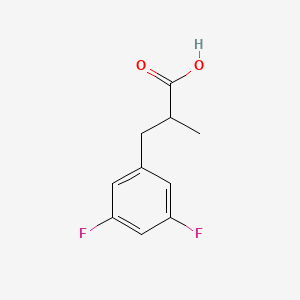
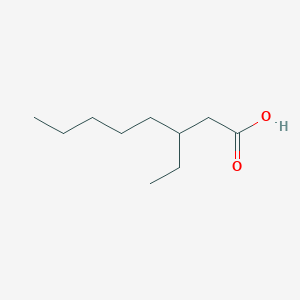
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)
